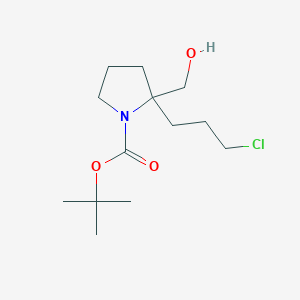

叔丁基 2-(3-氯丙基)-2-(羟甲基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chemical entity that can be considered a derivative of pyrrolidine with potential applications in pharmaceutical chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various tert-butyl pyrrolidine carboxylates and their synthesis, which are structurally related to the compound .

Synthesis Analysis

The synthesis of tert-butyl pyrrolidine carboxylates can involve multiple steps, including the formation of pyrrolidine rings and the introduction of tert-butyl ester groups. For example, the large-scale preparation of a related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves debenzylation and ring hydrogenation in a one-pot process . Another study reports a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, demonstrating the versatility of tert-butyl ester intermediates in synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine carboxylates can be characterized using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . These structural analyses are crucial for understanding the reactivity and potential interactions of the compounds.

Chemical Reactions Analysis

Tert-butyl pyrrolidine carboxylates can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized and further reacted with maleic anhydride to form a Diels-Alder endo-adduct, demonstrating the reactivity of the vinyl group in cycloaddition reactions . Additionally, the reaction of tert-butyl esters with singlet oxygen can yield peroxidic intermediates that undergo coupling with nucleophiles to yield substituted pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine carboxylates, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk and affect the overall reactivity of the compound. The thermal, X-ray, and DFT analyses of related compounds provide insights into their stability and electronic properties . For example, intramolecular hydrogen bonding can stabilize the molecular structure, as observed in the crystal structure of certain derivatives .

科学研究应用

对映选择性合成

- 不对称合成: 通过腈阴离子环化策略对映选择性合成 N-叔丁基二取代吡咯烷提供了一种合成手性吡咯烷衍生物的实用方法。该方法获得了高产率和对映体过量,表明在为研究和药物开发创造对映体纯化合物的潜力 (Chung 等,2005)。

化学合成和表征

- 取代吡咯烷:对叔丁基 2-(全氟烷基酰基)吡咯烷-1-羧酸酯还原为其羟烷基对应物的研究证明了氟化对还原过程的影响,突出了氟化基团在控制立体化学和反应性中的作用 (Funabiki 等,2008)。

- 晶体结构分析:对叔丁基 2-((苯硫基)羰基)吡咯烷-1-羧酸酯的研究通过光谱手段和 X 射线衍射研究提供了详细的表征。这项工作强调了结构分析在理解化合物性质中的重要性 (Naveen 等,2007)。

合成应用

- 功能化吡咯烷酮:一种合成叔丁基 3-氰基-3-环丙基-2-氧代吡咯烷-4-羧酸酯的有效方法展示了高度功能化吡咯烷酮在药物化学中的效用,特别是在新型大环内酯抑制剂的开发中 (Sasaki 等,2020)。

属性

IUPAC Name |

tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-9-5-7-13(15,10-16)6-4-8-14/h16H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFVNRTWHREQCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCCCl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)